molecular formula C9H12BClO2 B7954664 [3-(3-Chlorophenyl)propyl]boronic acid

[3-(3-Chlorophenyl)propyl]boronic acid

Cat. No.: B7954664
M. Wt: 198.45 g/mol
InChI Key: OSQNTVCYIXPYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-Chlorophenyl)propyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a propyl chain, which is further connected to a chlorophenyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing [3-(3-Chlorophenyl)propyl]boronic acid involves the hydroboration of alkenes or alkynes, followed by oxidation. The addition of a boron-hydrogen bond over an unsaturated bond is typically rapid and proceeds with high selectivity . Another common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate, under low-temperature conditions to prevent over-alkylation .

Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions: [3-(3-Chlorophenyl)propyl]boronic acid undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: While [3-(3-Chlorophenyl)propyl]boronic acid shares similarities with other chlorophenylboronic acids, its unique propyl chain provides distinct reactivity and steric properties. This makes it particularly useful in forming more complex molecular architectures and in applications requiring specific spatial arrangements .

Properties

IUPAC Name

3-(3-chlorophenyl)propylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7,12-13H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQNTVCYIXPYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC1=CC(=CC=C1)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.